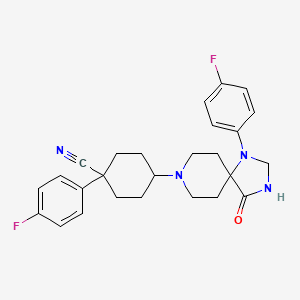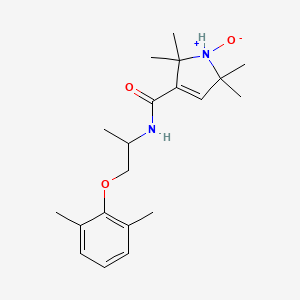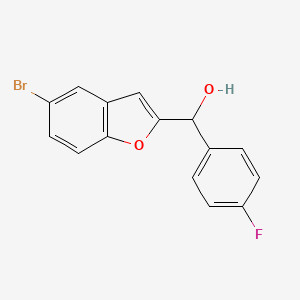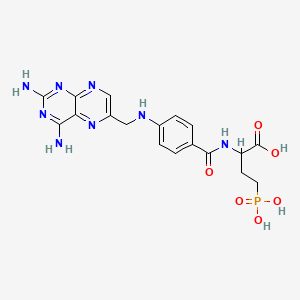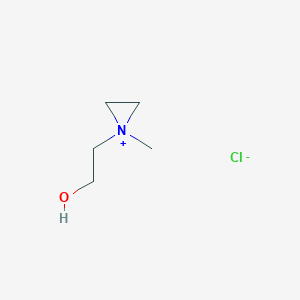
Aziridinium, 1-(2-hydroxyethyl)-1-methyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridinium, 1-(2-hydroxyethyl)-1-methyl-, chloride is a compound belonging to the aziridinium class of chemicals. Aziridinium ions are known for their high reactivity due to the strained three-membered ring structure. This particular compound is characterized by the presence of a hydroxyethyl group and a methyl group attached to the aziridinium ring, along with a chloride ion as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aziridinium, 1-(2-hydroxyethyl)-1-methyl-, chloride typically involves the reaction of 1-(2-hydroxyethyl)aziridine with methyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired aziridinium ion. The process may involve the use of solvents such as dichloromethane or acetonitrile and is often conducted at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Aziridinium, 1-(2-hydroxyethyl)-1-methyl-, chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The aziridinium ion can react with nucleophiles, leading to the opening of the three-membered ring and formation of substituted products.
Hydrolysis: In aqueous media, the compound can undergo hydrolysis, resulting in the formation of 1-(2-hydroxyethyl)-1-methylamine and hydrochloric acid.
Polymerization: The compound can participate in ring-opening polymerization reactions, leading to the formation of polyamines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the use of solvents like water, ethanol, or dichloromethane.
Major Products Formed
The major products formed from reactions involving this compound include substituted amines, alcohols, and thiols, depending on the nucleophile used. In polymerization reactions, the major products are polyamines with varying chain lengths and structures.
科学的研究の応用
Aziridinium, 1-(2-hydroxyethyl)-1-methyl-, chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of Aziridinium, 1-(2-hydroxyethyl)-1-methyl-, chloride involves the nucleophilic attack on the aziridinium ring, leading to ring-opening and formation of reactive intermediates. These intermediates can further react with other molecules, resulting in the formation of various products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
類似化合物との比較
Similar Compounds
1-(2-Hydroxyethyl)aziridine: Lacks the methyl group and chloride ion, making it less reactive.
1-Ethyl-1-(2-hydroxyethyl)aziridinium chloride: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Hydroxyethyl)-2-methylaziridine: Different substitution pattern on the aziridine ring.
Uniqueness
Aziridinium, 1-(2-hydroxyethyl)-1-methyl-, chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a hydroxyethyl group and a methyl group on the aziridinium ring, along with the chloride ion, makes it a versatile compound for various chemical reactions and applications.
特性
CAS番号 |
64710-70-9 |
|---|---|
分子式 |
C5H12ClNO |
分子量 |
137.61 g/mol |
IUPAC名 |
2-(1-methylaziridin-1-ium-1-yl)ethanol;chloride |
InChI |
InChI=1S/C5H12NO.ClH/c1-6(2-3-6)4-5-7;/h7H,2-5H2,1H3;1H/q+1;/p-1 |
InChIキー |
IMGUYRAAZBUNAB-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CC1)CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


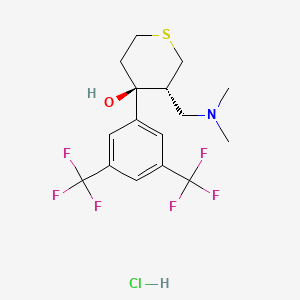

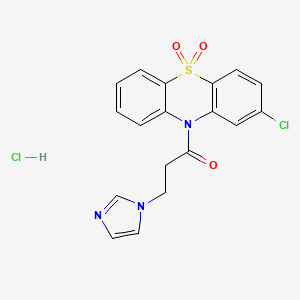
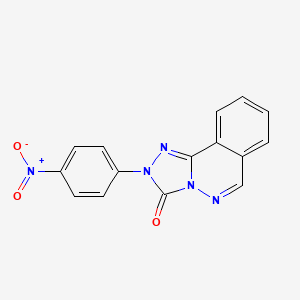
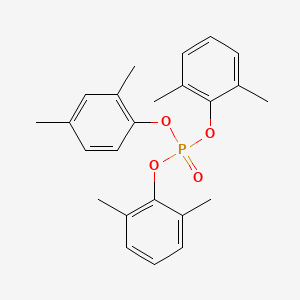
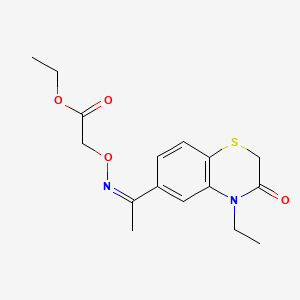

![(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol](/img/structure/B12700189.png)
